Acetone Thiosemicarbazone Demonstrates Superior In Vitro Cytotoxicity Against MCF-7 Breast Cancer Cells Compared to 4-Substituted Benzaldehyde Thiosemicarbazones
In a head-to-head comparative MTT assay evaluating five thiosemicarbazone ligands against the MCF-7 human breast cancer cell line, acetone thiosemicarbazone (HacTSc) exhibited an IC50 value of 2.271 µg/mL, representing the most potent activity among all compounds tested. This value was 1.2-fold more potent than 3-methoxybenzaldehyde thiosemicarbazone (3-MBTSc, IC50 = 2.743 µg/mL), 2.2-fold more potent than 4-hydroxybenzaldehyde thiosemicarbazone (4-HBTSc, IC50 = 5.108 µg/mL), and 3.1-fold more potent than 4-nitrobenzaldehyde thiosemicarbazone (4-NBTSc, IC50 = 7.081 µg/mL) [1]. The observed range of IC50 values across the series (2.271–7.081 µg/mL) demonstrates that the unsubstituted ketone-derived ligand outperforms several substituted aromatic analogs in this specific cellular context.
| Evidence Dimension | In vitro cytotoxicity (IC50) against MCF-7 human breast cancer cells |
|---|---|
| Target Compound Data | Acetone thiosemicarbazone (HacTSc): IC50 = 2.271 µg/mL |
| Comparator Or Baseline | 3-Methoxybenzaldehyde thiosemicarbazone (3-MBTSc): 2.743 µg/mL; 4-Hydroxybenzaldehyde thiosemicarbazone (4-HBTSc): 5.108 µg/mL; 4-Nitrobenzaldehyde thiosemicarbazone (4-NBTSc): 7.081 µg/mL |
| Quantified Difference | 2.2- to 3.1-fold more potent than 4-substituted benzaldehyde derivatives; 1.2-fold more potent than 3-methoxybenzaldehyde analog |
| Conditions | MTT assay, MCF-7 human breast cancer cell line, dose–response analysis, data analyzed by two-way ANOVA with Tukey post-hoc test |
Why This Matters
For researchers screening thiosemicarbazone libraries for breast cancer cytotoxicity, acetone thiosemicarbazone provides a quantifiably stronger baseline potency than several commonly employed substituted benzaldehyde derivatives, enabling more efficient hit-to-lead prioritization.
- [1] Sibuh, B. Z.; Taneja, P.; Khanna, S. Effects of substituents on anticancer activity of thiosemicarbazone against MCF-7 human breast cancer cell line. bioRxiv 2020.02.19.955690, 2020. View Source
